
(2-Fluorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding how the compound is made. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and others .Applications De Recherche Scientifique
Synthesis and Structural Exploration
The synthesis and structural characterization of novel bioactive heterocycles, such as those incorporating the oxadiazole moiety, have been extensively studied. These compounds exhibit significant antiproliferative activity, with their molecular structures stabilized by inter and intra-molecular hydrogen bonds. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrate the potential of these compounds in drug design and development (Benaka Prasad et al., 2018).
Pharmacological Potential
Derivatives of compounds containing fluorophenyl and oxadiazole groups have shown a broad spectrum of pharmacological activities. For example, research on novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors highlights the therapeutic potential of these compounds in treating conditions like depression and anxiety, indicating their potential role in central nervous system disorders (Vacher et al., 1999).
Chemical Properties and Applications
The study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives, including those with halogen bonding and lone pair-π interaction, provides insights into the molecular structure and potential applications of these compounds in material science and molecular engineering (Sharma et al., 2019).
Material Science and OLED Technology
Compounds with the 1,3,4-oxadiazole core have been explored for their luminescent properties, contributing to the development of organic light-emitting diodes (OLEDs) technology. Studies on delayed luminescence in derivatives of 1,3,4-oxadiazole indicate their application in creating more efficient and stable OLED materials (Cooper et al., 2022).
Mécanisme D'action
Target of Action
It is structurally related to fentanyl analogues , which are known to primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Mode of Action
As a structural analogue of fentanyl, this compound likely interacts with its targets in a similar manner. Fentanyl analogues typically act as agonists at the mu-opioid receptors, binding to these receptors and activating them to produce analgesic and euphoric effects .
Biochemical Pathways
Upon activation of the mu-opioid receptors, a series of biochemical events occur. This includes the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. The net effect is hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
Fentanyl and its analogues are generally well absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine .
Result of Action
The activation of mu-opioid receptors by this compound would likely result in potent analgesic effects, as well as euphoria and potential respiratory depression, which are common effects of mu-opioid receptor activation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, acidic conditions can enhance the absorption of basic drugs like this one. Additionally, the presence of other substances, such as inhibitors or inducers of the enzymes that metabolize this compound, can affect its action and efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-fluorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQPTPMXQUFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
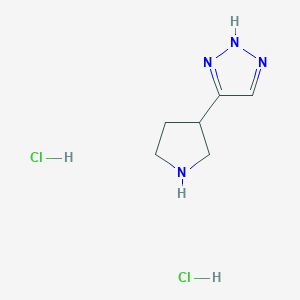

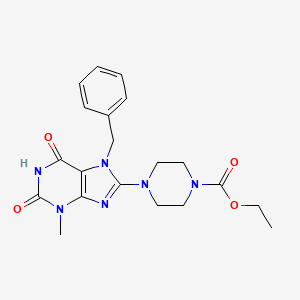
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
![6-Tert-butyl-2-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2891505.png)
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
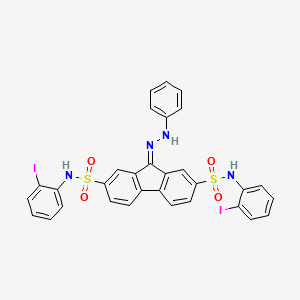
![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)
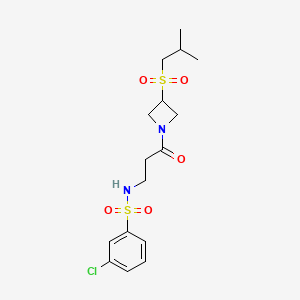
![N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2891515.png)

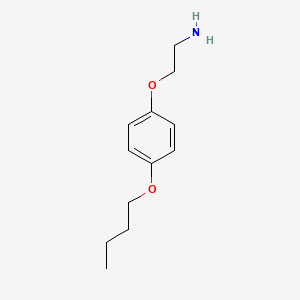
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
